molecular formula C18H19F3N4O3S2 B2474796 N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-90-1

N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2474796
CAS No.: 868972-90-1
M. Wt: 460.49
InChI Key: FGOCMROCUFTHSF-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H19F3N4O3S2 and its molecular weight is 460.49. The purity is usually 95%.
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Biological Activity

N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H12F3N5O5S2C_{18}H_{12}F_3N_5O_5S^2 with a molecular weight of 499.44 g/mol. The compound features a complex structure that includes a thiadiazole moiety and a trifluoromethoxy phenyl group, which are known to contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit notable antibacterial properties. For instance, derivative compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl) have shown effective inhibition against various bacterial strains.

CompoundBacterial StrainEC50 (µg/ml)
5kXanthomonas axonopodis pv. citri22
5kXanthomonas oryzae pv. oryzicola15

These results indicate that the compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition .

Antifungal Activity

The antifungal activity of similar thiadiazole-based compounds has also been explored. In vitro studies suggest that these compounds exhibit varying degrees of efficacy against fungal pathogens.

CompoundFungal StrainInhibition Rate (%)
5kMucor bainieriLower than carbendazim
5kTrichoderma atrovirideLower than carbendazim

The findings suggest that while the compound exhibits antifungal properties, it may not be as potent as established antifungal agents like carbendazim .

Cytotoxic Activity

Thiadiazole derivatives have garnered attention for their cytotoxic effects against cancer cell lines. Research indicates that compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl) demonstrate significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)
HeLa10
MCF715

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Xanthomonas species. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug design.
  • Cytotoxic Mechanisms : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on HeLa cells. The study revealed that these compounds could disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .

Properties

IUPAC Name

N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S2/c19-18(20,21)28-13-8-6-12(7-9-13)22-14(26)10-29-17-25-24-16(30-17)23-15(27)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOCMROCUFTHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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